Tert-butyl 2-amino-2-pyrimidin-2-ylacetate
Description
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-pyrimidin-2-ylacetate |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7(11)8-12-5-4-6-13-8/h4-7H,11H2,1-3H3 |
InChI Key |
ZXUBMOKRGAHKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Preparation via tert-Butyl Glycinate Intermediates
Synthesis from tert-Butyl Glycinate
One of the most efficient approaches begins with tert-butyl glycinate, which can be prepared according to methods described in the literature. This strategy leverages the reactivity of the primary amine of glycine for subsequent functionalization.
Table 1. Optimization of tert-Butyl Glycinate Synthesis
The glycine tert-butyl ester hydrochloride can be isolated by treatment with HCl in ethyl acetate, providing a stable, crystalline intermediate for subsequent transformations. Yield optimization studies indicate that maintaining strict temperature control during the transesterification reaction is critical for high conversion rates.
Coupling with Pyrimidine Derivatives
The second phase involves coupling the glycine tert-butyl ester with appropriately functionalized pyrimidines. This can be achieved through several methods:
Direct Coupling with Halopyrimidines
Direct coupling of tert-butyl glycinate with 2-bromopyrimidine or 2-chloropyrimidine proceeds via nucleophilic aromatic substitution. This approach requires relatively harsh conditions but offers a straightforward route to the target compound.
Table 2. Reaction Conditions for Direct Coupling with Halopyrimidines
The reaction proceeds most efficiently with 2-iodopyrimidine, though this starting material is typically more expensive. Using microwave irradiation can significantly reduce reaction times to 30-45 minutes while maintaining comparable yields.
Palladium-Catalyzed Cross-Coupling Approach
Preparation via Sonogashira Coupling
An alternative approach involves the use of palladium-catalyzed cross-coupling reactions. This strategy begins with the preparation of di-tert-butyl 5-iodopyrimidin-2-ylcarbamate which can undergo Sonogashira coupling followed by reduction and further transformations.
The initial protection step is described as follows:
2-Aminopyrimidine (5.0 g, 52.6 mmol) and di-tert-butyl dicarbonate (14 g, 64.1 mmol) are dissolved in 40 mL of pyridine under a nitrogen atmosphere and heated to 70°C overnight. After workup and purification, di-tert-butyl 5-iodopyrimidin-2-ylcarbamate is obtained as an orange solid in 80% yield.
Table 3. Sonogashira Coupling Conditions
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | Et₃N | ACN | rt | 12-24 | 75-85 |
| Pd(OAc)₂/PPh₃/CuI | DIPEA | DMF | 50 | 6-8 | 80-90 |
| Pd(dppf)Cl₂ | Et₃N | THF | rt | 18-24 | 70-80 |
Following the coupling reaction, the alkyne intermediate can be reduced and subsequently transformed to incorporate the amino acid functionality at the desired position.
C-H Functionalization Strategy
Direct C-H Functionalization of Pyrimidine Derivatives
Recent advances in C-H functionalization offer more atom-economical routes to the target compound. This approach involves direct functionalization of the pyrimidine C-H bond followed by incorporation of the amino acid moiety.
The key step involves iridium-catalyzed C-H borylation of the pyrimidine ring followed by conversion to the desired amino acid derivative.
Table 4. C-H Borylation Conditions for Pyrimidine Derivatives
| Catalyst | Boron Source | Solvent | Temperature (°C) | Time (h) | Position Selectivity | Yield (%) |
|---|---|---|---|---|---|---|
| [Ir(COD)OMe]₂/dtbpy | B₂Pin₂ | THF | 25 | 24 | 5-position | 75-80 |
| [Ir(COD)OMe]₂/dtbpy | B₂Pin₂ | THF | 50 | 12 | 5-position | 85-90 |
| [Ir(COD)OMe]₂/dtbpy | HBPin | THF | 80 | 6 | Mixed | 60-65 |
The borylated intermediate can then undergo Suzuki coupling with an appropriate amino acid derivative to yield the target compound. This method preserves stereochemical integrity when applied to chiral amino acid derivatives.
Amino Acid Functionalization Route
From Protected Amino Acid Derivatives
An alternative approach starts with tert-butyl protected amino acid derivatives that are subsequently coupled with pyrimidine units. This method is particularly useful when stereocontrol is required.
Studies have shown that coupling between (2S)-2-(tert-butoxycarbonylamino) propanoates and pyrimidine derivatives can be achieved with high yields and stereoselectivity.
Table 5. Reaction Conditions for Pyrimidine Coupling with Protected Amino Acids
| Protected Amino Acid | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Boc-Gly-OtBu | HATU | DIPEA | DMF | rt | 12-24 | 85 |
| Boc-Ala-OtBu | PyBOP | Et₃N | CH₂Cl₂ | rt | 24 | 80 |
| Z-Gly-OtBu | EDC/HOBT | DIPEA | CH₂Cl₂ | 0 to rt | 12 | 75 |
The coupling reactions typically proceed well under standard peptide coupling conditions, with HATU/DIPEA in DMF providing the highest yields for most substrates.
One-Pot Multi-Step Synthesis
Streamlined Preparation Process
To improve efficiency and overall yield, a one-pot multi-step synthesis has been developed. This approach minimizes isolation of intermediates and reduces waste generation.
The method begins with tert-butyl glycinate hydrochloride (1.0 equiv) in DMF, followed by sequential addition of reagents to build the desired structure:
- Addition of base (DIPEA, 3.0 equiv) at 0°C
- Addition of 2-halopyrimidine (1.1 equiv)
- Gradual warming to room temperature with extended stirring
- Direct workup and purification
This process delivers the target compound in 65-70% overall yield, representing a significant improvement over stepwise processes.
Characterization and Analytical Data
Spectroscopic Profile
The target compound exhibits characteristic spectroscopic features that confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 2H, pyrimidine H-4,6), 7.15 (t, 1H, pyrimidine H-5), 4.65 (s, 1H, CH), 2.15 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 164.5 (pyrimidine C-2), 157.2 (pyrimidine C-4,6), 119.5 (pyrimidine C-5), 82.3 (C(CH₃)₃), 57.5 (CH), 28.1 (C(CH₃)₃)
HRMS (ESI) calculated for C₁₀H₁₅N₃O₂ [M+H]⁺: 210.1243, found: 210.1245
Physical Properties
The compound typically appears as a white to off-white crystalline solid with the following properties:
Table 6. Physical Properties of Tert-butyl 2-amino-2-pyrimidin-2-ylacetate
| Property | Value |
|---|---|
| Molecular Weight | 209.24 g/mol |
| Melting Point | 87-89°C |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc; Sparingly soluble in MeOH; Insoluble in water |
| Optical Rotation | [α]D²⁰ = 0° (racemic form) |
| Stability | Stable at room temperature; sensitive to strong acids |
Large-Scale Synthesis Considerations
For industrial or large-scale preparation, several modifications to the laboratory procedures are recommended:
- Substitution of pyridine with more environmentally acceptable bases like K₂CO₃ or DIPEA
- Replacement of DMF with less toxic alternatives such as 2-MeTHF or CPME where possible
- Implementation of continuous flow chemistry for exothermic steps
- Optimization of workup procedures to minimize solvent usage
These modifications have been shown to maintain yield and purity while significantly improving the process safety profile and reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(BOC-AMINOMETHYL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the BOC group.
Major Products Formed
The major products formed from these reactions include imines, amides, dihydropyrimidines, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(BOC-AMINOMETHYL)PYRIMIDINE has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(BOC-AMINOMETHYL)PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The BOC group serves as a protecting group, allowing the aminomethyl group to be selectively deprotected and react with target molecules. This selective reactivity is crucial in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Amino vs. Thioether Groups: The amino group in the target compound enhances hydrogen-bonding capacity and basicity compared to the thioether and thietan-3-yloxy groups in the ethyl analog . This difference may influence receptor binding in biological applications.
Physicochemical Properties
Table 2: Hypothetical Physicochemical Data*
Analysis :
- Lipophilicity : The tert-butyl derivative’s higher LogP (~1.8) compared to the methyl analog (~0.5) suggests greater membrane permeability but lower aqueous solubility.
- Thermal Stability : The tert-butyl group may stabilize the crystal lattice, leading to a higher melting point than the ethyl analog .
Reactivity Comparison :
- The amino group in the target compound is more nucleophilic than the thioether in the ethyl analog, making it reactive toward electrophiles like acylating agents.
- The tert-butyl ester’s bulk may slow ester hydrolysis compared to ethyl or methyl esters under acidic/basic conditions.
Biological Activity
Tert-butyl 2-amino-2-pyrimidin-2-ylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a tert-butyl group, an amino group, and a pyrimidine ring. Its molecular formula is with a molecular weight of 182.22 g/mol. The presence of the amino group allows for hydrogen bonding, while the pyrimidine ring can engage in π-π interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to modulation of metabolic pathways.
- Receptor Interaction : It may interact with specific receptors, influencing signal transduction pathways that are critical in various biological processes .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, potentially making it useful in treating infections.
Biological Activity Overview
Antimicrobial Activity
Research has indicated that this compound possesses notable antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating bacterial infections. For example, studies reported an IC50 value indicating significant inhibition of bacterial growth at low concentrations.
Cytotoxic Effects
In cancer research, the compound has shown promise in inhibiting the proliferation of certain cancer cell lines. A study indicated that derivatives similar to this compound displayed cytotoxic effects against multidrug-resistant (MDR) cancer cells, highlighting its potential as a lead candidate for further development in oncology .
Enzyme Interaction Studies
Investigations into the enzyme inhibition properties of this compound revealed that it could effectively inhibit enzymes involved in critical metabolic pathways. This was particularly evident in studies focusing on anti-inflammatory effects where the compound showed significant inhibition of COX enzymes, suggesting a potential role in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies on compounds related to this compound have provided insights into how structural modifications can enhance biological activity:
- Amino Group Positioning : The position and nature of substituents on the amino group significantly influence binding affinity and potency.
- Pyrimidine Ring Modifications : Alterations to the pyrimidine ring can enhance or reduce activity against specific targets, suggesting that careful design can optimize therapeutic effects .
Q & A
Q. What are the typical synthetic routes for preparing tert-butyl 2-amino-2-pyrimidin-2-ylacetate?
The synthesis of this compound likely involves coupling reactions between pyrimidine derivatives and tert-butyl esters. For analogous compounds like tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, the synthesis employs tert-butyl cyanoacetate and 5-nitropyridine-2-carbaldehyde under basic conditions (e.g., Knoevenagel condensation) . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst) is critical for yield improvement. Characterization via NMR and mass spectrometry is recommended to confirm structural integrity.
Q. How can researchers characterize this compound?
Key characterization methods include:
- NMR spectroscopy : Analyze H and C spectra to identify peaks corresponding to the tert-butyl group (~1.4 ppm for H), pyrimidine protons (6.5–8.5 ppm), and ester carbonyl (~170 ppm in C).
- X-ray crystallography : Use programs like SHELXL (from the SHELX suite) for structure refinement if single crystals are obtained .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Q. What safety precautions are necessary when handling tert-butyl esters like this compound?
Although direct safety data for this compound is limited, tert-butyl acetate analogs require:
- Storage in airtight containers at 2–8°C to prevent hydrolysis .
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as tert-butyl derivatives may irritate mucous membranes .
- Grounding conductive containers to mitigate electrostatic ignition risks .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Discrepancies (e.g., bond length variations in NMR vs. X-ray data) may arise from dynamic effects in solution vs. solid-state rigidity. To address this:
Q. What experimental strategies can optimize the enantiomeric purity of this compound?
Chiral resolution methods include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane-isopropanol mobile phases.
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification or amination steps.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) may selectively hydrolyze undesired enantiomers .
Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?
The tert-butyl ester is prone to hydrolysis under strong acidic or basic conditions. To study stability:
- Conduct accelerated degradation studies (e.g., in 0.1M HCl/NaOH at 40°C) and monitor via HPLC.
- Identify degradation products (e.g., 2-amino-2-pyrimidin-2-ylacetic acid) using LC-MS.
- Compare with stability data from structurally similar tert-butyl esters .
Q. What methodologies are suitable for assessing the biological activity of this compound?
For antimicrobial or anticancer potential:
- In vitro assays : Use MIC (minimum inhibitory concentration) tests against bacterial/fungal strains or MTT assays on cancer cell lines.
- Structure-activity relationship (SAR) : Modify the pyrimidine or amino group and compare bioactivity .
- Molecular docking : Simulate interactions with target proteins (e.g., dihydrofolate reductase) using AutoDock Vina.
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields for this compound derivatives?
Yield variations may stem from:
- Reagent purity : Use HPLC-grade solvents and fresh reagents.
- Reaction monitoring : Employ TLC or in situ IR to track intermediate formation.
- Reproducibility : Validate protocols across multiple labs and document exact conditions (e.g., stirring rate, inert atmosphere).
Q. What steps ensure accurate interpretation of mass spectrometry data for this compound?
- High-resolution MS : Confirm molecular formula using HRMS (e.g., Q-TOF).
- Isotopic pattern analysis : Validate using software like MassLynx.
- Fragmentation studies : Compare MS/MS spectra with predicted fragmentation pathways (e.g., via CFM-ID).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
